molecular formula C10H6BrF3N2O B3011538 8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline CAS No. 2402839-37-4

8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline

Cat. No. B3011538
CAS RN: 2402839-37-4
M. Wt: 307.07
InChI Key: NGZNPNZXMCGQDF-UHFFFAOYSA-N
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Description

“8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline” is a chemical compound with the molecular formula C10H6BrF3N2O . It is a derivative of quinazoline, a class of organic compounds that are widely studied due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of “8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline” consists of a quinazoline core with a bromine atom at the 8th position and a 2,2,2-trifluoroethoxy group at the 4th position . The molecular weight of this compound is 307.07 .


Physical And Chemical Properties Analysis

“8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline” is a powder with a molecular weight of 307.07 . It has a storage temperature of 4 degrees Celsius . The InChI code for this compound is 1S/C10H6BrF3N2O/c11-7-3-1-2-6-8(7)15-5-16-9(6)17-4-10(12,13)14/h1-3,5H,4H2 .

Scientific Research Applications

Safety and Hazards

The safety information for “8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline” indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While the specific future directions for “8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline” are not mentioned in the retrieved sources, quinazoline derivatives, in general, have been the focus of considerable research due to their wide range of biological activities . This suggests that “8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline” and similar compounds may continue to be subjects of interest in the development of new drugs .

properties

IUPAC Name

8-bromo-4-(2,2,2-trifluoroethoxy)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3N2O/c11-7-3-1-2-6-8(7)15-5-16-9(6)17-4-10(12,13)14/h1-3,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZNPNZXMCGQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=CN=C2OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline

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